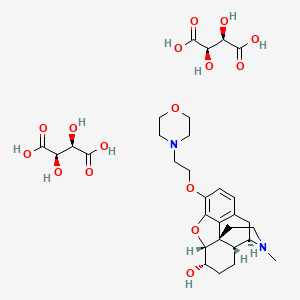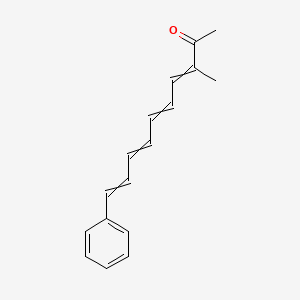
3-Methyl-10-phenyldeca-3,5,7,9-tetraen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-10-phenyldeca-3,5,7,9-tetraen-2-one is an organic compound characterized by its unique structure, which includes multiple conjugated double bonds and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-10-phenyldeca-3,5,7,9-tetraen-2-one typically involves the use of aliphatic ketones and aromatic aldehydes. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the conjugated system. The process may involve multiple steps, including aldol condensation and subsequent dehydration to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-10-phenyldeca-3,5,7,9-tetraen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the conjugated system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3-Methyl-10-phenyldeca-3,5,7,9-tetraen-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology: Research explores its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigations into its pharmacological effects, such as anti-inflammatory and antioxidant activities, are ongoing.
Wirkmechanismus
The mechanism by which 3-Methyl-10-phenyldeca-3,5,7,9-tetraen-2-one exerts its effects involves interactions with various molecular targets and pathways. Its conjugated system allows it to participate in electron transfer reactions, which can influence biological processes. The phenyl group may interact with specific receptors or enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
- 3-Methyl-10-phenyl-3,5,7,9-decatetraen-2-one
- 10-Phenyl-3,5,7,9-decatetraen-2-one
Comparison: The presence of the methyl group at the 3-position and the phenyl group at the 10-position provides distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
73414-54-7 |
|---|---|
Molekularformel |
C17H18O |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
3-methyl-10-phenyldeca-3,5,7,9-tetraen-2-one |
InChI |
InChI=1S/C17H18O/c1-15(16(2)18)11-7-4-3-5-8-12-17-13-9-6-10-14-17/h3-14H,1-2H3 |
InChI-Schlüssel |
TZVBCIJULAXOAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC=CC=CC=CC1=CC=CC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


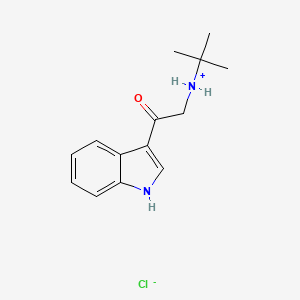
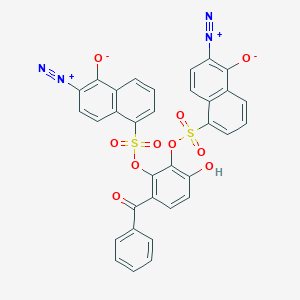
![3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14442649.png)
![1,1'-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14442656.png)

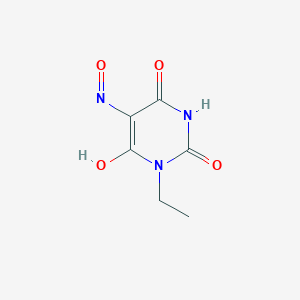
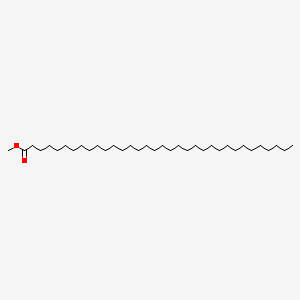
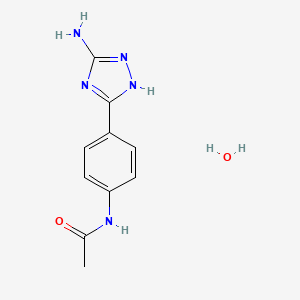
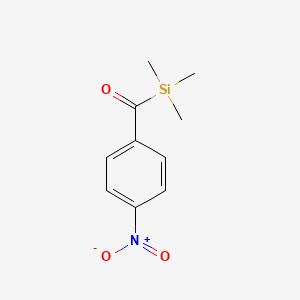

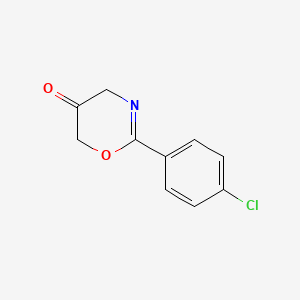
![1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL](/img/structure/B14442708.png)
